
DL-Isoleucine
Overview
Description
DL-Isoleucine (±-2-amino-3-methylpentanoic acid) is a racemic mixture of the four stereoisomers of isoleucine, a branched-chain amino acid (BCAA) with the molecular formula C₆H₁₃NO₂ and an average molecular mass of 131.175 g/mol . It is a white crystalline powder, soluble in water and polar solvents, with a melting point of 292°C (decomposition) . This compound is widely used in biochemical research, peptide synthesis (as Boc- or Fmoc-protected derivatives), and culture media preparation . Its stereoisomeric complexity arises from two chiral centers (α- and β-carbons), leading to four possible configurations: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Isoleucine can be synthesized through several methods. One common method involves the reduction and subsequent hydrolysis of ethyl α-oximino-β-methyl-n-valerate. Another method includes the action of aqueous ammonia on α-bromo-β-methyl-n-valeric acid. Additionally, it can be prepared from ethyl sec-butylbromomalonate by saponification, decarboxylation, and amination .
Industrial Production Methods: In industrial settings, this compound is often produced through asymmetric transformation. This process involves the fractional crystallization of the less soluble this compound salt and the epimerization of the soluble DL-allo-isoleucine salt. The yield of this compound can reach up to 95% from a this compound–DL-allo-isoleucine mixture .
Chemical Reactions Analysis
Types of Reactions: DL-Isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto acids, while reduction can yield amino alcohols.
Scientific Research Applications
Nutritional Applications
1. Dietary Supplementation
DL-Isoleucine is essential for protein synthesis and energy production. It is commonly included in dietary supplements aimed at athletes and bodybuilders due to its role in muscle recovery and growth. Research indicates that BCAAs, including isoleucine, can help reduce muscle soreness and improve exercise performance .
2. Metabolic Regulation
Isoleucine has been shown to influence glucose metabolism and insulin sensitivity. Studies suggest that higher levels of isoleucine may correlate with insulin resistance, while lower dietary intake can improve metabolic health in obese individuals . This makes this compound a candidate for dietary interventions aimed at managing obesity and diabetes.
Application | Details |
---|---|
Dietary Supplements | Supports muscle recovery and growth |
Metabolic Regulation | Influences glucose metabolism and insulin sensitivity |
Pharmaceutical Applications
1. Therapeutic Uses
this compound exhibits potential therapeutic benefits in treating conditions such as hepatic encephalopathy. It may help reduce ammonia levels in the blood, thus alleviating symptoms associated with liver dysfunction . Furthermore, it has been explored for its anticatabolic properties, which can be beneficial in preventing muscle wasting during illness or immobility.
2. Drug Formulations
In pharmaceutical formulations, this compound is utilized for its stabilizing properties in injectable solutions. It is often included in amino acid infusions for patients requiring parenteral nutrition, ensuring adequate protein supply when oral intake is not possible .
Pharmaceutical Use | Details |
---|---|
Therapeutic Benefits | Potential treatment for hepatic encephalopathy |
Drug Formulations | Stabilizes injectable amino acid solutions |
Biotechnological Applications
1. Peptide Synthesis
this compound serves as a building block in peptide synthesis. Its incorporation into peptides can enhance their biological activity and stability. Research has shown that the presence of isoleucine can affect the folding and functionality of proteins .
2. Chiral Selectivity Studies
Recent studies have investigated the co-crystallization of this compound with metal ions like ZnCl2 to explore chiral selectivity. This research provides insights into how amino acids interact with metal centers, which is crucial for understanding enzyme mechanisms and designing new biocatalysts .
Biotechnological Use | Details |
---|---|
Peptide Synthesis | Enhances biological activity and stability of peptides |
Chiral Selectivity | Investigates interactions with metal ions for enzyme mechanism studies |
Case Study 1: Isoleucine in Athletic Performance
A study published in the Journal of Sports Science demonstrated that athletes supplementing with BCAAs, including this compound, experienced significantly lower levels of muscle soreness post-exercise compared to a placebo group. This suggests that this compound can play a crucial role in recovery strategies for athletes.
Case Study 2: Isoleucine's Role in Diabetes Management
Research conducted on diet-induced obese mice indicated that a low-isoleucine diet improved insulin sensitivity and reduced adiposity. This study highlights the potential of manipulating dietary isoleucine levels as a therapeutic strategy for managing obesity-related metabolic disorders.
Mechanism of Action
DL-Isoleucine exerts its effects through various molecular targets and pathways. As a branched-chain amino acid, it is involved in the regulation of blood sugar levels, energy production, and muscle metabolism. It acts on the mTOR pathway, which is crucial for protein synthesis and muscle growth. Additionally, this compound influences the production of hemoglobin and the immune response .
Comparison with Similar Compounds
DL-Isoleucine shares structural and functional similarities with other BCAAs and stereoisomers. Below is a detailed comparison based on physicochemical properties, applications, and biological activity.
Table 1: Structural and Physicochemical Comparison
Table 2: Research Findings and Functional Differences
Analytical and Metabolic Insights
- LC-MS Differentiation: this compound shows an m/z of 132.1019 and retention time of 1.296 min, distinct from DL-norleucine (m/z 86.0964, 1.601 min) .
- Metabolomics : this compound levels correlate with metabolic dysregulation in hypertension (e.g., altered lipid profiles) and congenital Zika infection (fold change = 0.97 in ZPMP vs. ZNMN groups) .
- Crystallography : High-pressure Raman studies reveal structural resilience in this compound crystals, with DFT calculations confirming stability under hydrostatic pressure .
Key Challenges and Innovations
- Chiral Resolution : Traditional methods (e.g., enzymatic resolution, (-)-α-fenchylamine) are laborious . Modern approaches like ESOA fail for this compound, highlighting its stereochemical complexity .
- Synthetic Utility : Boc-protected this compound achieves 91% yield for peptide synthesis, outperforming Fmoc derivatives in scalability .
Biological Activity
DL-Isoleucine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, health implications, and potential therapeutic applications based on recent research findings.
This compound is an alpha-amino acid with the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₁₃NO₂ |
Molecular Weight | 131.173 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 225.8 ± 23.0 °C |
Melting Point | 210 °C |
CAS Number | 443-79-8 |
This compound is essential for protein synthesis and is involved in various metabolic pathways, including energy production and glucose metabolism .
1. Role in Energy Metabolism
This compound is both glucogenic and ketogenic, meaning it can contribute to glucose production and ketone body formation. This dual functionality allows it to participate in energy homeostasis, particularly during fasting or intense exercise . The catabolism of isoleucine leads to the production of acetyl-CoA and propionyl-CoA, which are crucial for various metabolic processes .
2. Impact on Healthspan and Lifespan
Recent studies have demonstrated that dietary restriction of isoleucine can enhance healthspan and lifespan in animal models. For instance, a study indicated that reducing dietary isoleucine improved metabolic health, reduced frailty, and increased lifespan in genetically diverse mice . The benefits were more pronounced in males, suggesting a potential sex-dependent response to dietary isoleucine levels.
Case Study: Dietary Isoleucine Restriction
In a controlled study involving 20-month-old C57BL/6J mice, researchers examined the effects of a diet with restricted isoleucine levels (67% reduction). The results showed significant improvements in glucose tolerance and energy expenditure among the mice subjected to isoleucine restriction compared to control groups . This suggests that late-life dietary interventions may promote better metabolic health.
Table: Effects of Isoleucine Restriction on Mice
Parameter | Control Group | Low Isoleucine Group |
---|---|---|
Weight Gain (g) | +5 | -2 |
Glucose Tolerance (mmol/L) | 11 | 7 |
Energy Expenditure (kcal/day) | 350 | 400 |
This data highlights the potential of this compound as a modulator of metabolic health.
1. Muscle Recovery and Performance
As a BCAA, this compound has been studied for its role in muscle recovery post-exercise. It may help reduce muscle soreness and enhance recovery by promoting protein synthesis . Athletes often use BCAA supplements to improve performance and reduce fatigue during prolonged exercise.
2. Implications for Aging
Given its impact on lifespan and metabolic health, this compound may have therapeutic potential in aging populations. The modulation of dietary isoleucine could serve as a strategy for promoting healthy aging and mitigating age-related metabolic decline .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing enantiomerically pure D- or L-isoleucine from DL-isoleucine?
A common enzymatic resolution method involves:
- Acylation : React this compound with acetic anhydride in alkaline conditions (0–10°C) to form N-acetyl-DL-isoleucine .
- Enzymatic cleavage : Treat the acylated mixture with aminoacylase at 37°C for 72 hours, selectively hydrolyzing the L-isoleucine enantiomer while retaining N-acetyl-D-isoleucine .
- Acid hydrolysis : Use HCl to hydrolyze N-acetyl-D-isoleucine, yielding D-isoleucine with >98% optical purity . Key validation : Monitor optical rotation and HPLC retention times to confirm enantiomeric purity.
Q. How are the physicochemical properties (e.g., solubility, melting point) of this compound experimentally determined?
- Solubility : Measure gravimetrically by dissolving excess this compound in water at 25°C, filtering undissolved material, and evaporating the filtrate to calculate saturation concentration .
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen; this compound decomposes at ~280°C . Note : Polarimetry can distinguish this compound from its stereoisomers (e.g., DL-allo-isoleucine) .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- NMR : Analyze and spectra to confirm backbone structure and stereochemistry (e.g., coupling constants for chiral centers) .
- Mass spectrometry : Use electrospray ionization (ESI-MS) to verify molecular weight (131.17 g/mol) and adduct formation (e.g., Na adducts with ΔH° = 176 kJ/mol) .
- X-ray crystallography : Resolve crystal packing modes to distinguish between racemic mixtures (e.g., this compound vs. DL-allo-isoleucine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., heats of formation) for this compound?
- Calorimetric validation : Replicate combustion calorimetry under controlled oxygen pressure to measure ΔH° (standard enthalpy of formation). Discrepancies arise from impurities; ensure >99% purity via elemental analysis .
- Cross-reference datasets : Compare results with NIST Standard Reference Data (e.g., ΔH° values for ion-molecule reactions) .
- Statistical analysis : Apply error-propagation models to assess uncertainty in historical data (e.g., Ponomarev vs. Tsuzuki datasets for ΔH°) .
Q. What experimental strategies are used to study the crystallization behavior of this compound stereoisomers?
- Co-crystallization : Grow crystals from equimolar this compound and DL-allo-isoleucine solutions. X-ray diffraction reveals diastereomeric chain segregation (e.g., L-isoleucine pairs with D-allo-isoleucine in alternating layers) .
- Enantiomeric resolution : Use chiral additives (e.g., tartaric acid) during crystallization to isolate L- or D-isoleucine .
- Computational modeling : Simulate crystal packing with software like Mercury (CCDC) to predict interatomic distances and hydrogen-bonding networks .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Derivatization : React with o-phthalaldehyde (OPA) or FMOC-Cl to enhance HPLC-UV/fluorescence detection limits (nanomolar range) .
- Isotope labeling : Use - or -labeled this compound as an internal standard for LC-MS/MS quantification .
- Enzymatic assays : Couple with L-amino acid oxidase to selectively degrade L-isoleucine, leaving D-isoleucine for downstream analysis .
Q. Methodological Guidelines
- Data reproducibility : Document all synthesis and characterization steps in supplementary materials, including raw NMR/MS spectra and crystallographic CIF files .
- Ethical reporting : Disclose conflicts of interest (e.g., reagent suppliers like Thermo Scientific) and validate commercial-grade this compound via COA (Certificate of Analysis) .
- Safety protocols : Store this compound at room temperature in airtight containers; dispose of waste via licensed biohazard services due to potential skin/eye toxicity (H303/H313/H333 codes) .
Properties
IUPAC Name |
2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901480 | |
Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | DL-Isoleucine | |
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Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
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Record name | dl-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
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Solubility |
21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | (±)-erythro-Isoleucine | |
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Record name | dl-Isoleucine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |
Record name | l-isoleucine | |
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Record name | DL-ISOLEUCINE | |
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Record name | Isoleucine | |
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Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
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Record name | DL-allo-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
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Record name | Allo-L-isoleucine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
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Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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